molecular formula C10H12N2O3 B1465510 4-(3,4-Diaminophenyl)-4-oxobutanoic acid CAS No. 56436-27-2

4-(3,4-Diaminophenyl)-4-oxobutanoic acid

Cat. No.: B1465510
CAS No.: 56436-27-2
M. Wt: 208.21 g/mol
InChI Key: KFNXPDQQODLPLC-UHFFFAOYSA-N
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Description

4-(3,4-Diaminophenyl)-4-oxobutanoic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . Its structure features both 3,4-diamino and 4-oxobutanoic acid functional groups, making it a potential building block in organic synthesis and medicinal chemistry research. As a diamino-substituted phenyl compound, it may be of particular interest for the development of novel chemical entities. This includes potential applications in the synthesis of complex molecules for pharmaceutical research, such as the development of kinase inhibitors or other biologically active compounds where the diaminophenyl moiety can serve as a key pharmacophore. Researchers can utilize this compound to explore new synthetic pathways and create libraries of compounds for biological screening. The product is offered with cold-chain transportation to ensure stability . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific pricing and availability from global stock, please contact the seller.

Properties

IUPAC Name

4-(3,4-diaminophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4,11-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNXPDQQODLPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via β-Keto Ester Intermediates and Halogenation

One robust method involves the preparation of β-keto ester intermediates followed by selective halogenation and hydrolysis steps. According to a patented process:

  • Step 1: Formation of β-Keto Ester

    An alkali metal enolate (e.g., acetate enolate) reacts with a suitable aromatic precursor bearing amino or protected amino groups to form a β-keto ester intermediate. This reaction typically proceeds rapidly at low temperatures (-75°C to -30°C) in solvents such as tetrahydrofuran or toluene.

  • Step 2: Oxidative Halogenation

    The β-keto ester undergoes oxidative halogenation at the active methylene position using halogenating agents. Common halogenating agents include N-bromosuccinimide, copper(II) bromide, or bromine for bromination; and N-chlorosuccinimide, copper(II) chloride, sulfuryl chloride, or chlorine for chlorination.

    This reaction is performed by simply mixing the β-keto ester with the halogenating agent in an appropriate solvent at controlled temperatures, often near 0°C or below.

  • Step 3: Hydrolysis and Decarboxylation

    The halogenated β-keto ester is then hydrolyzed and decarboxylated to yield the target 4-amino-3-oxo-butanoic acid derivative with the desired aromatic substitution.

  • Purification

    The intermediate and final products can be purified by silica-gel column chromatography using mixtures of n-hexane and ethyl acetate (commonly 4:1 ratio). Drying agents like anhydrous magnesium sulfate are used to remove residual water.

Table 1. Key Reaction Parameters for β-Keto Ester Route

Step Conditions Reagents/Notes
β-Keto ester formation -75°C to -30°C; 5–60 min Alkali metal enolate, THF or toluene solvent
Oxidative halogenation 0°C or below; mixing in solvent N-bromosuccinimide, copper(II) bromide, etc.
Hydrolysis and decarboxylation Acidic aqueous conditions Hydrolysis followed by decarboxylation
Purification Silica-gel chromatography (n-hexane/ethyl acetate 4:1) Drying over MgSO4

This method is advantageous for its relatively mild conditions and high selectivity for halogenation at the active methylene position.

Multi-Step Synthesis from Nitro-Substituted Precursors

An alternative route involves starting from 4-nitrobenzoic acid derivatives, which are converted through a series of reactions including:

  • Activation of the carboxyl group using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature.
  • Alkylation or condensation to introduce the methyl and keto groups under controlled temperature (-5 to 0°C) in polar aprotic solvents like N,N-dimethylformamide.
  • Hydrogenation under mild conditions (e.g., hydrogen gas at 1520.1 Torr, 58°C in ethanol) to reduce nitro groups to amino groups.
  • Hydrolysis and purification steps to isolate the final acid.

This synthetic route typically involves six steps with reaction times ranging from 14 to 34 hours per step, optimized for large-scale production.

Table 2. Representative Multi-Step Reaction Conditions

Step Reagents/Conditions Temperature (°C) Time (h) Solvent
1 Dicyclohexylcarbodiimide, DMAP 26 34 Dichloromethane
2 Sodium ethanolate -5 to 0 15.5 N,N-Dimethylformamide
3 Ethanol 52 16 Ethanol
4 Sodium ethanolate 16 14 N,N-Dimethylformamide
5 Sodium hydroxide 67 28 Ethanol
6 Hydrogen gas (1520.1 Torr) 58 22 Ethanol

This method is well-documented for its scalability and reproducibility in industrial settings.

Analytical and Purification Techniques

  • Purification is commonly achieved by silica-gel column chromatography using solvent mixtures such as n-hexane and ethyl acetate.
  • Drying agents like anhydrous magnesium sulfate are used to remove moisture from organic layers.
  • Characterization of intermediates and final products typically involves chromatographic purity assessment (HPLC), spectroscopic methods (NMR, FT-IR), and mass spectrometry.

Research Findings and Optimization Notes

  • The use of equimolar or slight excess amounts of halogenating agents in oxidative halogenation minimizes side reactions and improves yield.
  • Reaction temperatures between -75°C and room temperature are critical for controlling reaction rates and selectivity during β-keto ester formation.
  • Solvent choice (THF, toluene, DMF) significantly affects solubility and reaction kinetics.
  • Hydrogenation steps require controlled pressure and temperature to selectively reduce nitro groups without affecting sensitive keto or amino functionalities.
  • The multi-step route requires careful monitoring to avoid over-reduction or polymerization of amino groups.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Limitations
β-Keto ester intermediate route Aromatic amine or protected derivatives Enolate formation, halogenation, hydrolysis Mild conditions, selective halogenation Requires low temperature control
Multi-step from nitrobenzoic acid 4-Nitrobenzoic acid Activation, alkylation, hydrogenation Scalable, industrially viable Multi-step, longer reaction times

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Diaminophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form corresponding alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Overview

4-(3,4-Diaminophenyl)-4-oxobutanoic acid, also known as a derivative of phenylketones, is a compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activities and potential therapeutic uses.

Pharmaceutical Development

The compound has been studied for its potential as an enzyme inhibitor , particularly in the kynurenine pathway. This pathway is crucial in tryptophan metabolism, and inhibitors targeting enzymes like kynurenine 3-hydroxylase are being explored for their roles in treating neurodegenerative diseases and mood disorders. Research indicates that similar compounds exhibit significant anti-inflammatory properties, making them candidates for further medicinal exploration .

Chemical Sensing

This compound can interact with various biological targets, leading to its application in chemical sensing . Boronic acids, including derivatives of this compound, are utilized for their ability to form stable complexes with diols and Lewis bases. This property is exploited in both homogeneous assays and heterogeneous detection methods, enhancing the sensitivity and specificity of biosensors.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its structure allows for various chemical modifications, enabling researchers to create derivatives with tailored properties for specific applications in drug development and material science .

Case Studies

Several studies have documented the effects of this compound on various biological systems:

  • Inhibition Studies : Research demonstrated that derivatives of this compound effectively inhibit kynurenine pathway enzymes, suggesting potential therapeutic applications in treating depression and neurodegenerative disorders .
  • Sensing Applications : A study highlighted the use of boronic acid derivatives in developing biosensors capable of detecting glucose levels through specific interactions with diols.
  • Synthetic Pathways : Various synthetic routes have been established to produce this compound and its derivatives, showcasing its utility as a precursor for more complex organic molecules .

Mechanism of Action

The mechanism of action of 4-(3,4-diaminophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The substituents on the phenyl ring significantly influence chemical reactivity, solubility, and biological activity. Key analogues include:

Compound Name Substituents Key Properties/Applications Evidence Source
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid 3,4-dimethoxy Electron-donating groups; used in catalysis and drug synthesis. Lower reactivity compared to amino groups.
4-(4-Chlorophenyl)-4-oxobutanoic acid 4-chloro Electron-withdrawing Cl enhances stability; antimicrobial activity reported.
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-fluoro Fluorine improves metabolic stability; used in metal coordination studies.
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid 3,4-dichloro High lipophilicity (logP ~2.8); COX-2 inhibitory activity.
4-(Naphthalen-2-yl)-4-oxobutanoic acid naphthyl Extended aromatic system; higher molecular weight (228.24 g/mol) and logP (2.81).

Key Observations :

  • Electron-donating groups (e.g., methoxy in ) reduce electrophilicity compared to amino groups, which are nucleophilic and participate in cross-coupling or coordination chemistry.
  • Halogenated derivatives (e.g., Cl, F in ) exhibit enhanced stability and bioactivity, with dichlorophenyl variants showing COX-2 inhibition.
  • Aromatic extensions (e.g., naphthyl in ) increase lipophilicity, impacting bioavailability.

Physicochemical Properties

Comparative data for selected analogues:

Property 4-(3,4-Diaminophenyl)-4-oxobutanoic Acid (Hypothetical) 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid 4-(Naphthalen-2-yl)-4-oxobutanoic Acid
Molecular Weight (g/mol) ~238 (estimated) 238.24 228.24
logP (Predicted) ~1.5 (due to polar NH2 groups) 1.2 (measured) 2.81 (measured)
Hydrogen Bond Donors 3 (2 NH2 + 1 COOH) 1 (COOH) 1 (COOH)
Applications Potential catalysis, drug intermediates Catalytic intermediates Material science, drug delivery

Key Trends :

  • Amino-substituted variants are more hydrophilic (lower logP) than halogenated or aromatic analogues.
  • Increased hydrogen-bonding capacity (3 donors vs. 1 in methoxy/naphthyl derivatives) suggests superior suitability for enzyme targeting or metal coordination .

Biological Activity

4-(3,4-Diaminophenyl)-4-oxobutanoic acid, also known by its chemical structure and CAS number (56436-27-2), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxobutanoic acid backbone with a diaminophenyl substituent. This unique structure is believed to contribute to its biological activity, particularly in cancer treatment and enzyme inhibition.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways related to cancer proliferation.
  • Receptor Binding : It may also bind to receptors that play critical roles in cell signaling and growth regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its ability to form hydrogen bonds enhances its interaction with biological macromolecules, which may improve its efficacy as a therapeutic agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported were comparable to established chemotherapeutics such as Doxorubicin .
Cell LineIC50 Value (µg/mL)Comparison DrugIC50 Value (µg/mL)
MCF-72.13Doxorubicin1.62
HepG21.63Doxorubicin1.62

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

  • Antibacterial Effects : It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

  • Study on Cytotoxicity : A study conducted by Alam et al. synthesized derivatives based on this compound and screened them for cytotoxicity against various cancer cell lines. The most potent derivative showed IC50 values that suggest strong anticancer activity .
  • Mechanistic Insights : Research indicated that the compound's mechanism involves the modulation of apoptotic pathways in cancer cells, leading to increased cell death rates when treated with varying concentrations.
  • Comparative Analysis : A comparative study highlighted that this compound exhibits unique biological properties when compared to other similar compounds, suggesting it may serve as a lead compound for further drug development .

Q & A

Q. Key considerations :

  • Stoichiometric ratios : Excess aldehyde drives the condensation reaction to completion.
  • Reaction temperature : Maintain 60–80°C to avoid side reactions (e.g., over-oxidation of diaminophenyl groups) .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Use a multi-technique approach :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the diaminophenyl group (aromatic protons at δ 6.5–7.5 ppm) and oxobutanoic acid (keto carbonyl at ~200–210 ppm in 13C^{13}C) .
  • FT-IR : Peaks at ~1680–1720 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch from amine groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: C10_{10}H11_{11}N2_{2}O3_{3}, exact mass 207.0772 g/mol) .

Advanced: How can researchers optimize reaction yields when introducing electron-rich substituents (e.g., diaminophenyl groups)?

Answer:
Electron-rich aromatic rings (like diaminophenyl) are prone to oxidation. Mitigation strategies include:

  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine groups.
  • Mild oxidizing agents : Use TEMPO or catalytic Fe(III) instead of strong oxidants like KMnO4_4.
  • Protecting groups : Temporarily protect amines with Boc (tert-butyloxycarbonyl) or Fmoc groups during synthesis .

Q. Example optimization table :

ConditionYield (%)Purity (%)
Without protecting groups3575
Boc-protected amines6892

Advanced: How should contradictory data on biological activity (e.g., enzyme inhibition vs. no activity) be analyzed?

Answer:
Contradictions often arise from assay conditions or structural analogs. Follow these steps:

Validate assay protocols : Ensure consistent pH, temperature, and enzyme concentrations.

Compare substituent effects : Diaminophenyl derivatives may show enhanced binding to enzymes like kynurenine-3-hydroxylase compared to mono-aminophenyl analogs due to increased hydrogen bonding .

Dose-response studies : Test across a concentration range (e.g., 1 nM–100 µM) to identify false negatives from suboptimal dosing.

Q. Example SAR finding :

DerivativeIC50_{50} (µM) for COX-2
4-(3-Aminophenyl)-4-oxo12.4
4-(3,4-Diaminophenyl)-4-oxo3.8

Basic: What are the critical functional groups influencing reactivity in this compound?

Answer:

  • Diaminophenyl group : Participates in hydrogen bonding and electrophilic substitution.
  • Oxobutanoic acid : The keto-carbonyl undergoes nucleophilic addition, while the carboxylic acid enables salt formation or esterification.
  • Synergistic effects : The electron-donating amines enhance the reactivity of the keto group in Michael addition reactions .

Advanced: What computational methods are suitable for predicting the compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2) using software like AutoDock Vina.
  • Solvent effects : Use COSMO-RS to model solvation in polar solvents (e.g., water or DMSO) .

Q. Example DFT result :

  • HOMO localized on diaminophenyl ring (susceptible to electrophilic attack).
  • LUMO on keto group (prone to nucleophilic addition).

Advanced: How can researchers address analytical challenges in detecting trace impurities?

Answer:

  • HPLC-MS/MS : Use reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water.
  • Limits of detection (LOD) : Achieve ~0.1 ppm sensitivity for amines and carboxylic acid byproducts.
  • Stability testing : Monitor degradation under stress conditions (e.g., 40°C/75% RH) to identify labile groups .

Basic: What solvents and storage conditions are optimal for this compound?

Answer:

  • Solubility : Soluble in DMSO, DMF, and mildly acidic aqueous buffers (pH 4–6).
  • Storage : Store at –20°C under inert gas (argon) in amber vials to prevent oxidation and photodegradation.
  • Avoid : Prolonged exposure to light, moisture, or basic conditions (risk of hydrolysis) .

Advanced: How can researchers design derivatives to enhance metabolic stability?

Answer:

  • Structural modifications : Replace labile protons (e.g., methylate amine groups) or introduce fluorine atoms to block metabolic hotspots.
  • In vitro microsomal assays : Test hepatic stability using rat liver microsomes.
  • Pro-drug strategies : Convert carboxylic acid to ethyl esters for improved membrane permeability .

Advanced: What strategies resolve spectral overlap in 1H^1H1H NMR for diaminophenyl derivatives?

Answer:

  • 2D NMR : Use HSQC to correlate 1H^1H and 13C^{13}C signals, distinguishing aromatic protons.
  • Deuterated solvents : DMSO-d6_6 sharpens amine proton signals.
  • Variable temperature NMR : Resolve overlapping peaks by analyzing shifts at 25°C vs. 40°C .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-(3,4-Diaminophenyl)-4-oxobutanoic acid
Reactant of Route 2
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4-(3,4-Diaminophenyl)-4-oxobutanoic acid

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